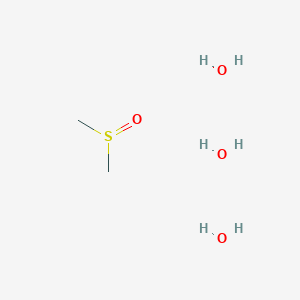
Di-methylsulfoxide trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-methylsulfoxide trihydrate is a chemical compound that consists of dimethyl sulfoxide (DMSO) and three molecules of water. Dimethyl sulfoxide is an organosulfur compound with the formula (CH₃)₂SO. It is a colorless liquid that is widely used as a polar aprotic solvent in various chemical reactions due to its ability to dissolve both polar and nonpolar compounds . The trihydrate form indicates that each molecule of dimethyl sulfoxide is associated with three molecules of water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl sulfoxide is typically synthesized by the oxidation of dimethyl sulfide, a by-product of the Kraft process, using oxygen or nitrogen dioxide . The trihydrate form can be prepared by carefully controlling the hydration process to ensure the incorporation of three water molecules per dimethyl sulfoxide molecule.
Industrial Production Methods
Industrial production of dimethyl sulfoxide involves the oxidation of dimethyl sulfide in the presence of a catalyst. The process is carried out under controlled conditions to maximize yield and purity. The trihydrate form is produced by adding the appropriate amount of water to the dimethyl sulfoxide under controlled conditions to achieve the desired hydration level .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl sulfoxide undergoes various chemical reactions, including:
Reduction: It can be reduced to dimethyl sulfide (CH₃SCH₃) using reducing agents like lithium aluminum hydride.
Substitution: Dimethyl sulfoxide can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfoxides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl sulfoxide trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl sulfoxide involves its ability to penetrate biological membranes and interact with cellular components. It has demonstrated antioxidant activity, which may contribute to its anti-inflammatory and analgesic effects . The exact molecular targets and pathways are not fully understood, but it is believed to interact with proteins and other cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfide (CH₃SCH₃): A related compound that is less polar and has a lower boiling point.
Dimethyl sulfone (CH₃SO₂CH₃): An oxidized form of dimethyl sulfoxide with different chemical properties.
Diethyl sulfoxide (C₂H₅SO): A similar sulfoxide compound with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl sulfoxide trihydrate is unique due to its high polarity, ability to dissolve a wide range of compounds, and its use as a cryoprotectant and solvent in various scientific applications. Its trihydrate form provides additional stability and hydration properties that are beneficial in certain chemical and biological processes .
Eigenschaften
CAS-Nummer |
35387-50-9 |
|---|---|
Molekularformel |
C2H12O4S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
methylsulfinylmethane;trihydrate |
InChI |
InChI=1S/C2H6OS.3H2O/c1-4(2)3;;;/h1-2H3;3*1H2 |
InChI-Schlüssel |
ZEKCMKDIJBLBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















